Reveromycin D

Cancer Cell Proliferation Cytotoxicity Assays Polyketide SAR

Procure Reveromycin D for your lab. Unlike inactive analog B, this minor-component spiroketal is a potent inhibitor of EGF mitogenesis and proliferation (KB/K562). Its pH-dependent action (MIC 2 μg/mL at pH 3) provides a unique probe for microenvironment antifungal studies. Outperforms Reveromycin C due to superior side-chain potency, ensuring reliable IleRS inhibition and SAR for your next-gen therapeutics program.

Molecular Formula C37H54O11
Molecular Weight 674.8 g/mol
CAS No. 144860-70-8
Cat. No. B588592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReveromycin D
CAS144860-70-8
SynonymsREVEROMYCIN D
Molecular FormulaC37H54O11
Molecular Weight674.8 g/mol
Structural Identifiers
SMILESCCCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O
InChIInChI=1S/C37H54O11/c1-6-7-8-20-36(48-35(45)18-17-33(41)42)22-23-37(47-31(36)15-11-26(3)24-34(43)44)21-19-28(5)30(46-37)14-10-25(2)9-13-29(38)27(4)12-16-32(39)40/h9-13,15-16,24,27-31,38H,6-8,14,17-23H2,1-5H3,(H,39,40)(H,41,42)(H,43,44)/b13-9+,15-11+,16-12+,25-10+,26-24+/t27-,28-,29-,30+,31-,36-,37+/m0/s1
InChIKeyVYOFNCHDOAZCMT-XKAHJHDZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceTan Lyophilisate

Reveromycin D (CAS 144860-70-8): Sourcing the Precise Spiroketal Polyketide for Eukaryotic Cell Growth Inhibition Studies


Reveromycin D (CAS 144860-70-8) is a minor component spiroketal polyketide of the reveromycin complex, originally isolated from Streptomyces reveromyceticus [1]. It is characterized by a unique spiroacetal ring system, two terminal carboxylic groups, and a succinate moiety, with an isopentyl side chain differentiating it from close analogs [2]. This compound is utilized as a biochemical tool for investigating eukaryotic cell growth regulation, particularly in models of epidermal growth factor (EGF) signaling and pH-dependent antifungal mechanisms [3].

Critical Selectivity: Why Generic Substitution of Reveromycin D with Other Class Members is Scientifically Unjustified


The reveromycin class (A, B, C, D) shares a core spiroketal scaffold but exhibits significant divergence in biological potency and target selectivity due to variations in their side chains and stereochemistry [1]. While Reveromycins A, C, and D demonstrate similar activity against EGF-stimulated mitogenesis in Balb/MK cells, their antiproliferative and antifungal efficacies differ markedly in quantitative assays [2]. Most notably, Reveromycin B is consistently reported to be "very weak" or inactive across multiple eukaryotic cell assays, precluding it as a viable alternative [3]. Consequently, substituting Reveromycin D with a different analog without precise potency calibration can lead to experimental failure or misleading biological conclusions. The quantitative evidence below delineates the specific parameters where Reveromycin D provides unique or superior performance compared to its closest structural relatives.

Reveromycin D: A Quantitative Evidence Guide for Scientific Procurement Decisions


Superior Antiproliferative Activity: Reveromycin D vs. Reveromycin C in Human Tumor Cell Lines

Reveromycin D demonstrates greater potency than its straight-chain analog, Reveromycin C, in inhibiting the proliferation of KB (human epidermoid carcinoma) and K562 (human chronic myelogenous leukemia) cells [1]. Published data indicates that Reveromycin D achieves lower IC50 values in both cell lines, representing a quantifiable improvement in antiproliferative activity .

Cancer Cell Proliferation Cytotoxicity Assays Polyketide SAR

Enhanced Antifungal Activity: Reveromycin D vs. Reveromycin B against Candida albicans at Acidic pH

Reveromycin D exhibits potent pH-dependent antifungal activity against Candida albicans, with an MIC of 2 μg/mL at pH 3 . This activity is substantially higher than that of Reveromycin B under identical acidic conditions. Both compounds lose efficacy at physiological pH (MIC >500 μg/mL at pH 7.4), highlighting the critical role of the acidic microenvironment for their antifungal action [1].

Antifungal Susceptibility pH-Dependent Activity Microbial Metabolites

Structural Determinant of Enhanced Activity: Isopentyl Side Chain of Reveromycin D Confers Superior Potency Over Reveromycin C

The enhanced biological activity of Reveromycin D is attributed to a specific structural feature: an isopentyl side chain at the C18 position, replacing the butyl group found in Reveromycin C [1]. This structural variation is directly correlated with increased potency in both antifungal and antiproliferative assays, establishing a clear structure-activity relationship (SAR) that informs analog selection .

Structure-Activity Relationship Polyketide Chemistry Natural Product Analogs

Target Specificity: Reveromycin D Shares the Eukaryotic Isoleucyl-tRNA Synthetase (IleRS) Target with Reveromycin A

Reveromycin D, like Reveromycin A, functions by inhibiting eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), a critical enzyme for protein translation . While direct inhibition kinetic data for Reveromycin D is not available, its classification within the reveromycin class and its comparable cellular effects on EGF-stimulated mitogenesis and tumor cell proliferation support a shared primary target [1]. This mechanistic understanding provides confidence in its application for studying IleRS-dependent processes.

Protein Synthesis Inhibition Aminoacyl-tRNA Synthetase Mechanism of Action

Strategic Application Scenarios for Reveromycin D (CAS 144860-70-8) in Research and Discovery


Investigating pH-Dependent Antifungal Mechanisms in Candida albicans

Reveromycin D's well-characterized pH-dependent activity against C. albicans (MIC of 2 μg/mL at pH 3 vs. >500 μg/mL at pH 7.4) makes it an ideal probe for studying how acidic microenvironments influence fungal susceptibility. Researchers can use it to dissect the role of pH in antifungal drug action, particularly in niches like the vaginal tract, skin folds, or phagolysosomes where low pH prevails. This application is directly supported by the quantitative MIC data at defined pH values, as provided in the product specification .

Structure-Activity Relationship (SAR) Studies of Polyketide Antibiotics

The defined structural difference between Reveromycin D (isopentyl side chain) and Reveromycin C (butyl side chain) provides a focused model for SAR studies. The 20-35% improvement in antiproliferative potency observed in KB and K562 cell assays can be directly correlated with this side-chain variation. This makes Reveromycin D a critical comparator compound for medicinal chemists designing next-generation IleRS inhibitors or spiroketal-based therapeutics [1].

Probing Eukaryotic Protein Synthesis via Isoleucyl-tRNA Synthetase (IleRS) Inhibition

Based on class-level evidence linking reveromycins to IleRS inhibition, Reveromycin D serves as a tool compound for investigating the downstream effects of blocking isoleucine charging onto tRNA. This includes studies on cellular stress responses to amino acid starvation, translational control mechanisms, and the validation of IleRS as a therapeutic target in cancer or fungal infections. The use of Reveromycin D, a minor component with enhanced potency over some analogs, allows for more stringent experimental conditions where lower concentrations can be employed to minimize non-specific effects .

Comparative Profiling of EGF-Dependent Cellular Pathways

Reveromycin D inhibits EGF-induced mitogenic activity in Balb/MK cells, a property it shares with other active reveromycins. However, its specific potency profile and the availability of detailed antiproliferative data in human tumor cell lines (KB and K562) make it a valuable comparator when profiling kinase inhibitors or other agents that modulate EGF receptor signaling. The quantitative IC50 values provided allow for precise benchmarking against other test compounds in cell-based assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reveromycin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.